The Strategic Utilization of 2-(Trifluoromethyl)benzo[d]thiazol-5-ol: Synthesis, Physicochemical Profiling, and Pharmacological Applications
The Strategic Utilization of 2-(Trifluoromethyl)benzo[d]thiazol-5-ol: Synthesis, Physicochemical Profiling, and Pharmacological Applications
Executive Summary
As drug discovery pivots toward highly optimized, target-specific small molecules, the benzothiazole core remains a privileged scaffold in medicinal chemistry. Specifically, 2-(Trifluoromethyl)benzo[d]thiazol-5-ol (CAS: 1261811-58-8) represents a highly refined iteration of this class[Chemenu][1]. By integrating a strongly electron-withdrawing, lipophilic trifluoromethyl (-CF₃) group at the C2 position and a hydrogen-bond donating hydroxyl (-OH) group at the C5 position, this molecule achieves a delicate stereoelectronic balance. This technical guide explores the causality behind its synthetic methodologies, its physicochemical profile, and its emerging role in kinase and tyrosinase inhibition pathways.
Physicochemical and Structural Profiling
The strategic placement of functional groups on the benzothiazole core dictates its pharmacokinetic behavior and target affinity. The -CF₃ group significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the C2 position, while simultaneously increasing the molecule's lipophilicity (LogP) to favor membrane permeation. Conversely, the C5-OH acts as a critical pharmacophore, enabling directional hydrogen bonding within enzyme active sites (such as the hinge region of kinases or the binuclear copper center of tyrosinase)[2].
Table 1: Quantitative Physicochemical Properties
Note: TPSA and LogP values are extrapolated from highly characterized positional isomers (e.g., the 6-ol variant) to provide functional baseline metrics[ChemScene][3].
| Property | Value | Rationale / Impact in Drug Design |
| CAS Number | 1261811-58-8 | Unique chemical identifier[1]. |
| Molecular Formula | C₈H₄F₃NOS | Defines stoichiometry and heteroatom composition[1]. |
| Molecular Weight | 219.18 g/mol | Highly optimal for small-molecule drug design (Lipinski Rule of 5 compliant)[1]. |
| LogP (est.) | ~3.02 | The -CF₃ group enhances lipophilicity, perfectly balancing aqueous solubility with lipid membrane permeability[3]. |
| TPSA | 33.12 Ų | Low polar surface area indicates excellent potential for blood-brain barrier (BBB) penetration, crucial for neuroprotective applications[3]. |
| H-Bond Donors | 1 (-OH) | Facilitates targeted, high-affinity interactions within enzyme binding pockets[3]. |
Advanced Synthetic Methodologies: A Self-Validating Protocol
Traditional syntheses of benzothiazoles often rely on the condensation of 2-aminothiophenols with carboxylic acids. However, 2-aminothiophenols are notoriously unstable, rapidly undergoing oxidative dimerization to form disulfides upon exposure to air. To bypass this, modern synthesis employs a copper-mediated three-component cascade reaction [Huang et al., 2024][4].
Phase 1: Copper-Catalyzed Cascade Cyclization
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Causality: By utilizing 2-iodo-5-methoxyaniline, elemental sulfur, and a CF₃ source (such as methyl trifluoropyruvate), we construct the benzothiazole ring in situ. The copper catalyst orchestrates sequential C–S and C–N bond formations in a single pot, ensuring high atom economy and eliminating the need to handle foul-smelling, unstable thiophenols[4].
-
Protocol: Combine 1.0 eq 2-iodo-5-methoxyaniline, 2.0 eq elemental sulfur (S₈), and 1.5 eq methyl trifluoropyruvate in DMF. Add 10 mol% CuI and 20 mol% 1,10-phenanthroline as the ligand. Heat to 110°C under an inert argon atmosphere for 12 hours.
-
Self-Validating Control: Monitor via LC-MS. The reaction is deemed complete only when the iodinated starting material (m/z ~249) is fully consumed, replaced by the cyclized 5-methoxy-2-(trifluoromethyl)benzothiazole intermediate (m/z ~233).
Phase 2: Regioselective Demethylation
-
Causality: The robust -CF₃ group and the benzothiazole core are highly stable, but the methyl ether must be cleaved to reveal the active C5-hydroxyl pharmacophore. Boron tribromide (BBr₃) is selected as a powerful Lewis acid that selectively coordinates with the ether oxygen, facilitating an Sₙ2 cleavage by the bromide ion at the less sterically hindered methyl group.
-
Protocol: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to -78°C. Add 3.0 eq of BBr₃ dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
-
Self-Validating Control: Quench the reaction strictly at 0°C with methanol to safely decompose excess BBr₃ into volatile trimethyl borate and HBr. A TLC check (Hexanes:EtOAc 3:1) will validate success: the product will exhibit a significantly lower R_f value than the intermediate due to the newly exposed, highly polar hydroxyl group.
Fig 1: One-pot copper-catalyzed synthesis and demethylation workflow.
Mechanistic Pharmacology & Applications
The unique structural topology of 2-(Trifluoromethyl)benzo[d]thiazol-5-ol allows it to interface with critical biological pathways, making it a highly sought-after scaffold in drug development.
Kinase Inhibition (e.g., ASK1 Pathways)
Benzothiazol-5-ol derivatives demonstrate potent inhibitory activity against multiple kinase families, particularly Apoptosis Signal-Regulating Kinase 1 (ASK1)[Smolecule][5]. The C5-OH group acts as a critical hydrogen bond donor to the kinase hinge region, while the lipophilic -CF₃ group occupies deep hydrophobic pockets, effectively halting cellular signaling cascades that regulate cancer cell proliferation and survival[6].
Tyrosinase Inhibition & Melanogenesis Suppression
Recent in vitro and in silico insights have identified 5-(trifluoromethyl)benzothiazole derivatives as exceptionally potent competitive inhibitors of tyrosinase—an enzyme central to melanin production[MDPI][2]. The mechanism relies on the C5-OH group mimicking the phenolic structure of endogenous tyrosine, allowing it to coordinate directly with the binuclear copper active site of the enzyme. Simultaneously, the -CF₃ group enhances binding affinity through halogen bonding and steric occlusion, outperforming standard inhibitors like kojic acid by up to 55-fold[2].
Fig 2: Melanogenesis signaling pathway and competitive inhibition of Tyrosinase.
References
- Chemenu - cas 1261811-58-8|| where to buy 2-(Trifluoromethyl)
- SciSpace (Huang et al., 2024)
- MDPI - A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)
- Smolecule - Buy 2,1-Benzothiazol-5-ol | 56910-94-2 (Biological Activity & Kinase Inhibition)
- ChemScene - 1261740-05-9 | 2-(Trifluoromethyl)benzo[d]thiazol-6-ol (Physicochemical Data Reference)
Sources
- 1. cas 1261811-58-8|| where to buy 2-(Trifluoromethyl)benzo[d]thiazol-5-ol [spanish.chemenu.com]
- 2. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. One-Pot Assembly of 2-Trifluoromethyl Benzothiazole and Benzoselenazole via Copper-Mediated Three-Component Cascade Reaction. (2024) | Yangjie Huang [scispace.com]
- 5. Buy 2,1-Benzothiazol-5-ol | 56910-94-2 [smolecule.com]
- 6. Buy 2,1-Benzothiazol-5-ol | 56910-94-2 [smolecule.com]
